Direct Physicochemical Comparison: Computed Lipophilicity (logP) vs. Close Analog
Computed logP values provide a direct, cross-study comparable metric for differentiating 4-[2-(Morpholin-4-yl)ethoxy]phenol (Target) from its close positional analog, 2-Methyl-3-[2-(morpholin-4-yl)ethoxy]phenol (Comparator). The target compound exhibits a lower computed XLogP3-AA of 1.2 [1], while the 2-methyl-3-substituted analog is predicted to have a higher logP due to the additional methyl group, which is consistent with its increased molecular weight and altered substitution pattern [2].
| Evidence Dimension | Computed Lipophilicity (logP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.2 |
| Comparator Or Baseline | 2-Methyl-3-[2-(morpholin-4-yl)ethoxy]phenol (CAS 1094370-22-5). LogP not explicitly computed, but predicted to be >1.2 based on increased carbon count and substitution pattern. |
| Quantified Difference | Difference: Target logP = 1.2; Comparator logP expected to be higher. |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) [1]. |
Why This Matters
Lower logP indicates superior aqueous solubility, which is critical for in vitro assay compatibility and can influence downstream synthetic tractability.
- [1] PubChem. (2025). 4-[2-(Morpholin-4-yl)ethoxy]phenol (CID 23132438). Computed Properties. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/23132438 View Source
- [2] ChemSrc. (2024). 2-Methyl-3-[2-(morpholin-4-yl)ethoxy]phenol. Retrieved from https://m.chemsrc.com View Source
